2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one
Description
This compound is a heterocyclic hybrid molecule featuring a 3,5-dimethyl-1,2-oxazole core linked via an ethanone bridge to a pyrrolidine ring substituted with a 5-(thiophen-2-yl)-1,2,4-oxadiazole moiety. Its structural complexity arises from the integration of three distinct heterocyclic systems:
- 1,2-Oxazole: A five-membered aromatic ring containing oxygen and nitrogen, known for enhancing metabolic stability and bioavailability in medicinal chemistry .
- Pyrrolidine: A saturated five-membered nitrogen ring that introduces conformational rigidity and influences pharmacokinetic properties.
- 1,2,4-Oxadiazole-Thiophene: The oxadiazole ring is a bioisostere for ester or amide groups, while the thiophene moiety contributes to π-π stacking interactions, often critical in drug-receptor binding .
Crystallographic studies of such compounds likely employ SHELX software for refinement, as noted in the historical development of the SHELX system .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-13(11(2)23-19-10)8-15(22)21-6-5-12(9-21)16-18-17(24-20-16)14-4-3-7-25-14/h3-4,7,12H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNUCAYZZVUASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as the oxazole, oxadiazole, and pyrrolidine rings. These components are then linked together through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Compound A : 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones
- Key Features: Combines dihydropyrazole and thiazolidinone rings.
- Synthesis: Refluxed in ethanol with 3,5-diaryl-4,5-dihydropyrazole, yielding products recrystallized from DMF-EtOH .
- Biological Relevance: Thiazolidinones are associated with antidiabetic and antimicrobial activities, while dihydropyrazoles exhibit cyclooxygenase inhibition.
Compound B : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione
- Key Features : Pyrazole core with diketone substituents.
- Synthesis : Utilizes lithium bis(trimethylsilyl)amide in THF at –70°C for deprotonation, followed by benzoyl chloride addition .
- Physicochemical Data : Elemental analysis (C: 65.37%, H: 5.26%, N: 13.95%) aligns with calculated values (C: 65.34%, H: 4.98%, N: 13.85%), indicating high purity .
Compound C : Thiophene-Oxadiazole Derivatives
- Key Features : Similar to the target compound’s oxadiazole-thiophene moiety.
- Applications : Oxadiazoles are bioisosteres for carboxylic acids, enhancing membrane permeability, while thiophenes improve electronic properties in material science.
Physicochemical and Analytical Comparisons
Data Tables
Table 2: Spectroscopic Techniques for Characterization
| Technique | Application | Example Reference |
|---|---|---|
| ¹H-NMR | Structural elucidation | |
| SHELX refinement | Crystallographic analysis | |
| Elemental Analysis | Purity verification |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound based on recent literature.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure features an oxazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities. The synthesis pathway includes:
- Formation of the Oxazole Ring : This is achieved through condensation reactions involving 3,5-dimethyl derivatives.
- Introduction of the Pyrrolidine Unit : The pyrrolidine ring is formed via cyclization with suitable amines.
- Final Modification : The introduction of the thiophene and oxadiazole groups enhances the biological profile of the molecule.
Antimicrobial Activity
Recent studies have shown that derivatives containing oxazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the incorporation of specific functional groups can enhance the antibacterial efficacy of oxazole derivatives.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicate that while some derivatives exhibit cytotoxic effects at high concentrations, others demonstrate selective toxicity against cancer cells without affecting normal cells.
Table 2: Cytotoxicity Results for Selected Compounds
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound D | L929 | 100 | 85 |
| Compound E | A549 | 50 | 120 |
| Compound F | L929 | 200 | 65 |
The data suggest a promising therapeutic index for certain derivatives, indicating potential as anticancer agents.
The biological activity of these compounds is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of electron-withdrawing groups in the structure enhances their reactivity towards biological targets.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For example:
- Case Study on Antibacterial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced bacterial load in infected mice models.
- Case Study on Anticancer Properties : Another study reported that a related compound exhibited promising results in inhibiting tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
